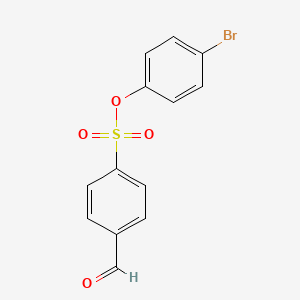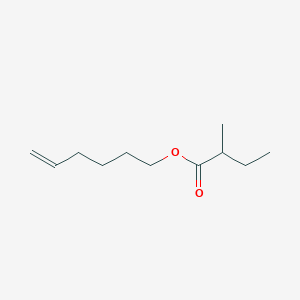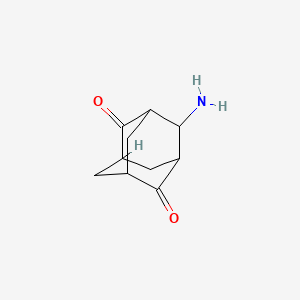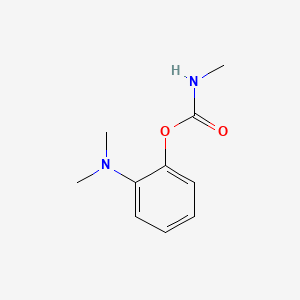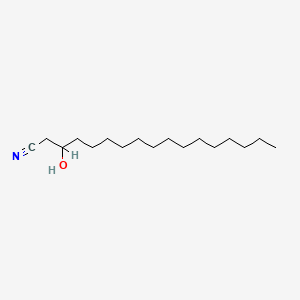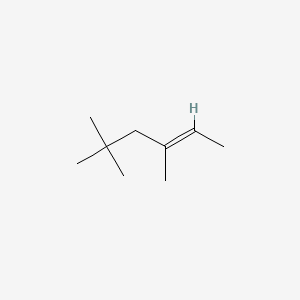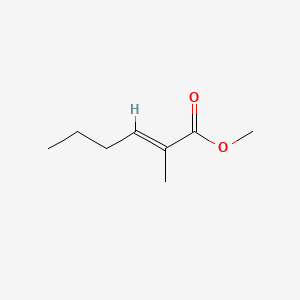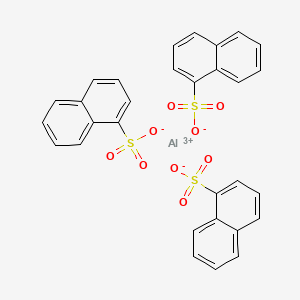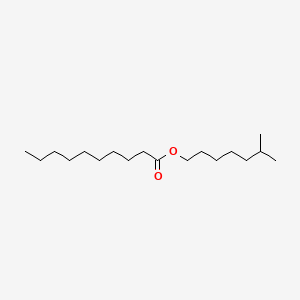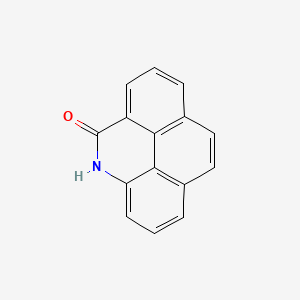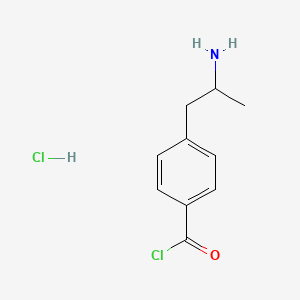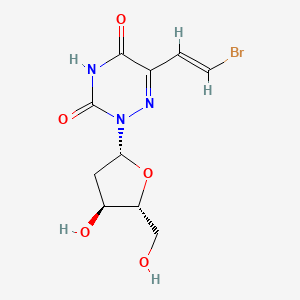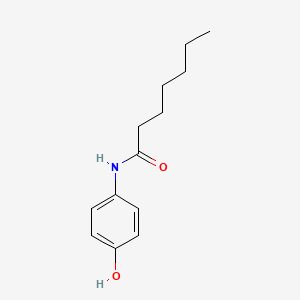
N-(4-Hydroxyphenyl)heptan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)heptan-1-amide is an organic compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes a heptanamide chain attached to a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)heptan-1-amide typically involves the reaction of 4-hydroxybenzoic acid with heptanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)heptan-1-amide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxoheptan-1-amide.
Reduction: Formation of N-(4-hydroxyphenyl)heptan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Hydroxyphenyl)heptan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)heptan-1-amide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. The hydroxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the heptanamide chain influences the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide
- N-(4-Hydroxyphenyl)octan-1-amide
- N-(4-Hydroxyphenyl)hexan-1-amide
Uniqueness
N-(4-Hydroxyphenyl)heptan-1-amide stands out due to its specific chain length and the presence of a hydroxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
82568-63-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)heptanamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-6-13(16)14-11-7-9-12(15)10-8-11/h7-10,15H,2-6H2,1H3,(H,14,16) |
InChI Key |
QJMZEFAKAHFNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



